SAR-020106

Catalog No.
S548256
CAS No.
M.F
C19H19ClN6O
M. Wt
382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR-020106

Product Name

SAR-020106

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR020106; SAR020106; SAR 020106; SAR20106; SAR20106; SAR 20106.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Description

The exact mass of the compound (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile is 382.13089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..
  • Kinase Inhibitor: The molecule contains a pyrazinecarbonitrile group, a common feature in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy in diseases like cancer.
  • Ligand for Protein Targets: The molecule's structure suggests it could bind to specific protein targets within cells. This potential binding could be useful for studying protein function or potentially developing new drugs [].

Data Availability:

  • Some resources like the Protein Data Bank (PDB) list (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile as a ligand, but detailed information on its function is not provided [].
  • PubChem, a database of chemical information, provides some basic properties and limited references, but no specific details on scientific research applications [].

SAR-020106 is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical protein in the DNA damage response pathway. This compound has garnered attention for its ability to sensitize cancer cells to various treatments, particularly in the context of glioblastoma and other malignancies. Structurally, SAR-020106 is categorized within the pyrazine scaffold inhibitors, featuring an ether-linked ethylamine substituent on a cyanopyrazine ring, which contributes to its biological activity .

There is no current information regarding the mechanism of action of this compound. If it possesses any biological activity, its mechanism would require further investigation, potentially involving target identification and binding studies.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it might possess similar hazards to other pyrazine derivatives. These can include:

  • Skin and eye irritation: Many pyrazines can cause irritation upon contact.
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Potential toxicity: Further investigation is needed to determine the specific toxicity profile of this compound.

SAR-020106 primarily functions by inhibiting the autophosphorylation of Chk1 at serine 296 and blocking the phosphorylation of cyclin-dependent kinase 1 (CDK1) at tyrosine 15. These actions disrupt the cell cycle checkpoints, particularly the G2/M phase transition, thereby enhancing the efficacy of cytotoxic agents and radiation therapy . The compound's mechanism involves competitive inhibition at the ATP-binding site of Chk1, which is crucial for its kinase activity.

The biological activity of SAR-020106 has been extensively studied, revealing its role in enhancing the sensitivity of cancer cells to radiation and chemotherapeutic agents. In vitro studies indicate that SAR-020106 effectively increases DNA damage markers such as γH2AX and phosphorylated replication protein A (pRPA), particularly in p53-deficient glioblastoma cells . This sensitization effect allows for lower doses of chemotherapeutics to be used alongside SAR-020106, potentially reducing side effects while maintaining therapeutic efficacy.

SAR-020106 has significant applications in cancer therapy, particularly as a radiosensitizer. Its ability to inhibit Chk1 allows it to enhance the effectiveness of radiation therapy and certain chemotherapeutic agents like temozolomide and decitabine. This makes it a valuable candidate for combination therapies aimed at overcoming resistance in aggressive tumors such as glioblastoma .

Studies investigating the interactions of SAR-020106 with other agents have shown that its combination with DNA-damaging agents leads to increased apoptosis in cancer cells. For instance, when used alongside temozolomide or radiation, SAR-020106 significantly enhances cell death compared to either treatment alone . Furthermore, interaction studies have highlighted its potential role in modulating DNA repair pathways, making it an attractive target for further research into combination therapies.

Several compounds exhibit similar mechanisms of action as SAR-020106, primarily targeting Chk1 or related pathways. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
CCT244747Chk1 InhibitorSelectively inhibits Chk1 without affecting Chk2
GNE-783Chk1 InhibitorInduces rapid bypass of G2/M checkpoints
AZD7762Dual Chk1/Chk2 InhibitorBroader spectrum but may have more side effects
LY2606368Selective Chk1 InhibitorFocused on enhancing chemotherapy responses

SAR-020106 stands out due to its specific structural features and its demonstrated effectiveness in enhancing radiosensitivity in cancer treatments while maintaining a favorable safety profile compared to some other inhibitors . Its unique ability to sensitize p53-deficient tumors further emphasizes its potential clinical utility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

382.1308869 g/mol

Monoisotopic Mass

382.1308869 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

(R)-5-(8-chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile

Dates

Modify: 2023-08-15
1: Touchefeu Y, Khan AA, Borst G, Zaidi SH, McLaughlin M, Roulstone V, Mansfield D, Kyula J, Pencavel T, Karapanagiotou EM, Clayton J, Federspiel MJ, Russell SJ, Garrett M, Collins I, Harrington KJ. Optimising measles virus-guided radiovirotherapy with external beam radiotherapy and specific checkpoint kinase 1 inhibition. Radiother Oncol. 2013 Jul;108(1):24-31. doi: 10.1016/j.radonc.2013.05.036. Epub 2013 Jul 9. PubMed PMID: 23849174.
2: Borst GR, McLaughlin M, Kyula JN, Neijenhuis S, Khan A, Good J, Zaidi S, Powell NG, Meier P, Collins I, Garrett MD, Verheij M, Harrington KJ. Targeted radiosensitization by the Chk1 inhibitor SAR-020106. Int J Radiat Oncol Biol Phys. 2013 Mar 15;85(4):1110-8. doi: 10.1016/j.ijrobp.2012.08.006. Epub 2012 Sep 14. PubMed PMID: 22981708.
3: Reader JC, Matthews TP, Klair S, Cheung KM, Scanlon J, Proisy N, Addison G, Ellard J, Piton N, Taylor S, Cherry M, Fisher M, Boxall K, Burns S, Walton MI, Westwood IM, Hayes A, Eve P, Valenti M, de Haven Brandon A, Box G, van Montfort RL, Williams DH, Aherne GW, Raynaud FI, Eccles SA, Garrett MD, Collins I. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011 Dec 22;54(24):8328-42. doi: 10.1021/jm2007326. Epub 2011 Nov 23. PubMed PMID: 22111927; PubMed Central PMCID: PMC3241339.
4: Walton MI, Eve PD, Hayes A, Valenti M, De Haven Brandon A, Box G, Boxall KJ, Aherne GW, Eccles SA, Raynaud FI, Williams DH, Reader JC, Collins I, Garrett MD. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Mol Cancer Ther. 2010 Jan;9(1):89-100. doi: 10.1158/1535-7163.MCT-09-0938. Epub 2010 Jan 6. PubMed PMID: 20053762.

Explore Compound Types